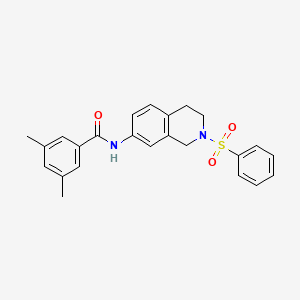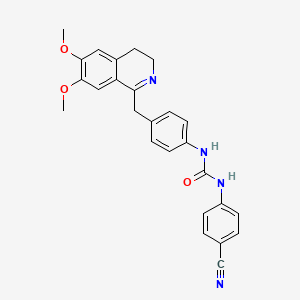![molecular formula C16H15N3S2 B2372952 N-alil-2-(alilsulfanyl)[1]benzotieno[3,2-d]pirimidin-4-amina CAS No. 478029-88-8](/img/structure/B2372952.png)
N-alil-2-(alilsulfanyl)[1]benzotieno[3,2-d]pirimidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines an allyl group, a sulfanyl group, and a benzothieno-pyrimidine core
Aplicaciones Científicas De Investigación
N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the formation of the benzothieno-pyrimidine core followed by the introduction of the allyl and sulfanyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the allyl or sulfanyl groups.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of allyl-substituted derivatives.
Mecanismo De Acción
The mechanism of action of N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets through its allyl and sulfanyl groups. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-allyl-2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine
- N-allyl-2-(ethylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine
- N-allyl-2-(propylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine
Uniqueness
N-allyl-2-(allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-amine is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
N-prop-2-enyl-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-3-9-17-15-14-13(18-16(19-15)20-10-4-2)11-7-5-6-8-12(11)21-14/h3-8H,1-2,9-10H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYQUBLUVIRERL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC2=C1SC3=CC=CC=C32)SCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2372871.png)


![[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B2372876.png)


![N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide](/img/structure/B2372884.png)

![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride](/img/structure/B2372886.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2372891.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)
